1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
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Overview
Description
1-((3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyrazine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides and appropriate nucleophiles.
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Construction of the Pyrazine-Dione Core:
- The pyrazine-dione core is typically formed through the condensation of diketones with diamines under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
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Reduction:
- Reduction reactions can target the oxadiazole ring or the pyrazine-dione core, potentially yielding amine or alcohol derivatives.
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Substitution:
- The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products:
- Oxidation products include quinones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile or electrophile used.
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
- It has potential applications as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- The compound can be used in the development of new materials with specific electronic or photophysical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism by which 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring and pyrazine-dione core are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to the modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Pyrazine-Dione Derivatives: Often used in the development of anti-inflammatory and analgesic agents.
Uniqueness:
- The combination of the oxadiazole ring with the pyrazine-dione core and the methoxyphenyl group in this compound provides a unique scaffold that can be exploited for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.
Biological Activity
The compound 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic molecule that incorporates both oxadiazole and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The structure of the compound can be broken down into its key components:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrazine moiety : Contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
- DNA Interaction : It could potentially bind to DNA or RNA, affecting gene expression and cellular processes.
- Membrane Disruption : The compound may disrupt cellular membranes leading to cell death or inhibition of growth.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance:
- Mechanism-Based Approaches : Studies have shown that 1,3,4-oxadiazole derivatives can target enzymes such as thymidylate synthase and HDAC (histone deacetylases), which are crucial in cancer cell proliferation .
- Case Studies : A study demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Broad Spectrum : Compounds containing the 1,3,4-oxadiazole ring have shown antibacterial and antifungal activities. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented:
- Mechanistic Insights : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Comparative Analysis
Activity Type | Biological Effect | References |
---|---|---|
Anticancer | Inhibits cancer cell proliferation | |
Antimicrobial | Effective against bacteria and fungi | |
Anti-inflammatory | Reduces inflammation markers |
Case Studies
Several studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Efficacy : A study published in Pharmaceutical Research demonstrated that a series of oxadiazole derivatives showed potent activity against breast cancer cells through the inhibition of specific signaling pathways .
- Antimicrobial Screening : Research conducted by Dhumal et al. (2016) found that certain oxadiazole derivatives exhibited strong antitubercular activity against Mycobacterium bovis, suggesting their potential use in treating tuberculosis .
- Mechanistic Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins associated with cancer and microbial infections, further validating their therapeutic potential .
Properties
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-27-16-9-5-6-14(12-16)18-21-17(28-22-18)13-23-10-11-24(20(26)19(23)25)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWOGBVLNCFKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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